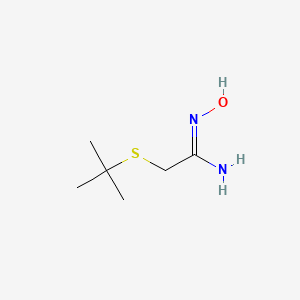![molecular formula C9H18O2Si B13271515 2-[(Trimethylsilyl)methyl]oxolane-2-carbaldehyde](/img/structure/B13271515.png)
2-[(Trimethylsilyl)methyl]oxolane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Trimethylsilyl)methyl]oxolane-2-carbaldehyde is an organic compound with the molecular formula C9H18O2Si It is a derivative of oxolane, featuring a trimethylsilyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)methyl]oxolane-2-carbaldehyde typically involves the reaction of oxolane derivatives with trimethylsilyl reagents. One common method includes the use of trimethylsilyl chloride in the presence of a base, such as triethylamine, to introduce the trimethylsilyl group. The aldehyde functionality can be introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[(Trimethylsilyl)methyl]oxolane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as halides or alkoxides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Compounds with different functional groups replacing the trimethylsilyl group
Scientific Research Applications
2-[(Trimethylsilyl)methyl]oxolane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic pathways.
Medicine: Could be used in the synthesis of pharmaceutical compounds, particularly those requiring specific functional groups for activity.
Industry: May be used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-[(Trimethylsilyl)methyl]oxolane-2-carbaldehyde is primarily determined by its functional groups. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during synthesis. The aldehyde group is highly reactive, participating in various nucleophilic addition and condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methyloxolane: A similar compound without the trimethylsilyl group, used as a solvent and in organic synthesis.
2-Methyltetrahydrofuran: Another related compound, often used as a bio-based solvent.
Trimethylsilyl derivatives: Compounds with the trimethylsilyl group attached to different functional groups, used in various synthetic applications.
Uniqueness
2-[(Trimethylsilyl)methyl]oxolane-2-carbaldehyde is unique due to the combination of the trimethylsilyl group and the aldehyde functionality. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions further enhances its utility in research and industrial applications.
Properties
Molecular Formula |
C9H18O2Si |
|---|---|
Molecular Weight |
186.32 g/mol |
IUPAC Name |
2-(trimethylsilylmethyl)oxolane-2-carbaldehyde |
InChI |
InChI=1S/C9H18O2Si/c1-12(2,3)8-9(7-10)5-4-6-11-9/h7H,4-6,8H2,1-3H3 |
InChI Key |
PQPVJAZLEIQPAI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC1(CCCO1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


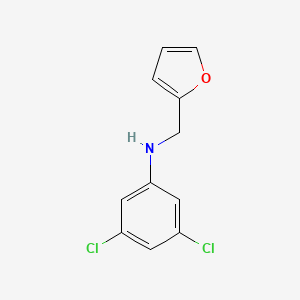
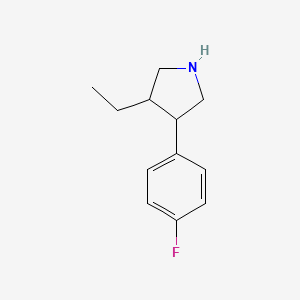
![1-Methyl-N-[(3-methylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13271445.png)
![2-[(2,2-Dimethylpropyl)amino]propan-1-ol](/img/structure/B13271451.png)

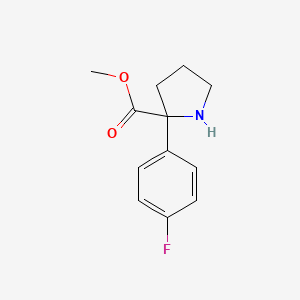
amine](/img/structure/B13271461.png)
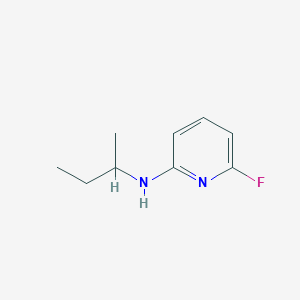
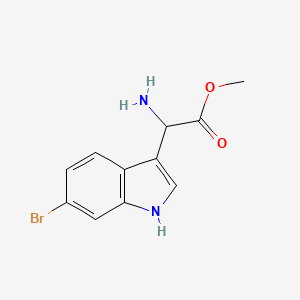
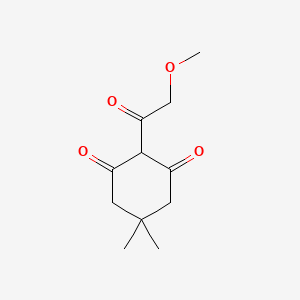
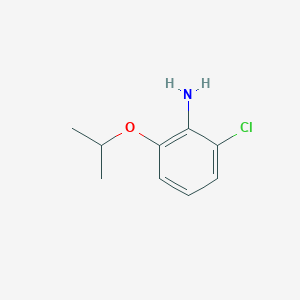
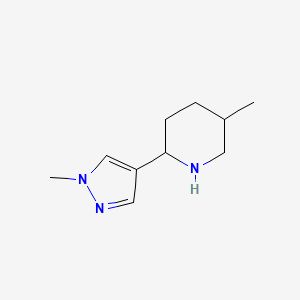
![N-[1-(3-methylthiophen-2-yl)ethyl]aniline](/img/structure/B13271513.png)
